molecular formula C21H14BrNO2 B10897131 (4E)-2-(2-bromophenyl)-4-[(4-methylnaphthalen-1-yl)methylidene]-1,3-oxazol-5(4H)-one

(4E)-2-(2-bromophenyl)-4-[(4-methylnaphthalen-1-yl)methylidene]-1,3-oxazol-5(4H)-one

Cat. No.: B10897131
M. Wt: 392.2 g/mol
InChI Key: XHEKGDFEGSXAIV-XDHOZWIPSA-N
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Description

“2-(2-BROMOPHENYL)-4-[(E)-1-(4-METHYL-1-NAPHTHYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE” is a synthetic organic compound that belongs to the class of oxazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(2-BROMOPHENYL)-4-[(E)-1-(4-METHYL-1-NAPHTHYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE” typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl group: This step may involve a bromination reaction using bromine or a brominating agent.

    Attachment of the naphthyl group: This can be done through a condensation reaction with a naphthyl aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the naphthyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the oxazole ring or the bromophenyl group, potentially leading to the formation of amines or dehalogenated products.

    Substitution: The bromophenyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, oxazole derivatives are often explored for their potential as therapeutic agents. This compound could be investigated for its antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In industry, the compound might be used in the development of new materials, such as polymers or dyes, due to its aromatic structure and potential for functionalization.

Mechanism of Action

The mechanism of action of “2-(2-BROMOPHENYL)-4-[(E)-1-(4-METHYL-1-NAPHTHYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE” would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the bromophenyl and naphthyl groups could facilitate binding to hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4-(4-methylbenzylidene)-1,3-oxazol-5(4H)-one: Similar structure but lacks the bromine and naphthyl groups.

    2-(2-Chlorophenyl)-4-[(E)-1-(4-methyl-1-naphthyl)methylidene]-1,3-oxazol-5(4H)-one: Similar structure with chlorine instead of bromine.

Uniqueness

The presence of both bromophenyl and naphthyl groups in “2-(2-BROMOPHENYL)-4-[(E)-1-(4-METHYL-1-NAPHTHYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE” makes it unique compared to other oxazole derivatives

Properties

Molecular Formula

C21H14BrNO2

Molecular Weight

392.2 g/mol

IUPAC Name

(4E)-2-(2-bromophenyl)-4-[(4-methylnaphthalen-1-yl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C21H14BrNO2/c1-13-10-11-14(16-7-3-2-6-15(13)16)12-19-21(24)25-20(23-19)17-8-4-5-9-18(17)22/h2-12H,1H3/b19-12+

InChI Key

XHEKGDFEGSXAIV-XDHOZWIPSA-N

Isomeric SMILES

CC1=CC=C(C2=CC=CC=C12)/C=C/3\C(=O)OC(=N3)C4=CC=CC=C4Br

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C=C3C(=O)OC(=N3)C4=CC=CC=C4Br

Origin of Product

United States

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